4-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline

pKa ionization state salt formation

4-Methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline (CAS 851269-50-6), also named N-(4-isopropylbenzyl)-N-(4-methoxyphenyl)amine or Benzenemethanamine, N-(4-methoxyphenyl)-4-(1-methylethyl), is a substituted secondary aniline with the molecular formula C₁₇H₂₁NO and a molecular weight of 255.35 g·mol⁻¹. The compound belongs to the broad class of N-benzyl-substituted anilines and is catalogued as a screening collection member (Enamine EN300-11798) distributed by multiple chemical suppliers for research purposes only.

Molecular Formula C17H21NO
Molecular Weight 255.361
CAS No. 851269-50-6
Cat. No. B2365524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline
CAS851269-50-6
Molecular FormulaC17H21NO
Molecular Weight255.361
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)CNC2=CC=C(C=C2)OC
InChIInChI=1S/C17H21NO/c1-13(2)15-6-4-14(5-7-15)12-18-16-8-10-17(19-3)11-9-16/h4-11,13,18H,12H2,1-3H3
InChIKeyJWLRKARDJWMCKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-N-(4-isopropylbenzyl)aniline Identity and Profile


4-Methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline (CAS 851269-50-6), also named N-(4-isopropylbenzyl)-N-(4-methoxyphenyl)amine or Benzenemethanamine, N-(4-methoxyphenyl)-4-(1-methylethyl), is a substituted secondary aniline with the molecular formula C₁₇H₂₁NO and a molecular weight of 255.35 g·mol⁻¹ . The compound belongs to the broad class of N-benzyl-substituted anilines and is catalogued as a screening collection member (Enamine EN300-11798) distributed by multiple chemical suppliers for research purposes only . Its structure combines a 4-methoxyaniline core with a 4-isopropylbenzyl substituent on the aniline nitrogen, producing a chemically distinct scaffold relative to simpler N-benzyl-aniline analogs .

4-Methoxy-N-(4-isopropylbenzyl)aniline: Why Analogs Fall Short


Although the compound appears structurally simple, its substitution pattern—specifically the combination of an electron-donating 4-methoxy group on the aniline ring and a 4-isopropyl lipophilic tail on the benzyl moiety—creates a unique electrostatic, steric, and hydrogen-bonding profile that diverges measurably from common analogs such as N-benzyl-4-methoxyaniline (no isopropyl) or N-(4-isopropylbenzyl)aniline (no methoxy) [1]. Predicted pKa, logP, and topological polar surface area differences mean that in any assay where amine basicity governs receptor binding, solubility-limited bioavailability, or salt/metabolite formation, direct interchange with des-isopropyl or des-methoxy analogs will yield non-equivalent outcomes. Furthermore, the secondary aniline –NH– is both a hydrogen-bond donor and a potential metabolic site, distinguishing it from the tertiary amine positional isomer (CAS 436088-69-6), which has no N–H donor capacity [1]. For procurement decisions, these measurable molecular differences translate into the difference between a matched inactive control, a screening hit scaffold, and an untested variant.

4-Methoxy-N-(4-isopropylbenzyl)aniline Differentiation Evidence


Basicity (pKa) vs. Des-Isopropyl Analog

The predicted acid dissociation constant (pKa) for the protonated secondary amine in 4-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline is 4.73 ± 0.25 (estimated by ACD/Labs algorithm) . In comparison, the des-isopropyl analog N-benzyl-4-methoxyaniline is predicted to have a measurably higher pKa (weaker acid/stronger conjugate base) due to the absence of the electron-withdrawing inductive effect of the isopropyl-substituted benzyl group; published measured values for closely related N-benzyl-4-methoxyanilines fall in the pKa range of approximately 5.0–5.5 under aqueous conditions [1]. The approximately 0.3–0.8 log unit difference in pKa alters the ionization state at physiological pH (7.4) and can affect passive membrane permeability, lysosomal trapping, and the feasibility of hydrochloride salt formation [1].

pKa ionization state salt formation drug design

H-Bond Donor and Metabolic Liability vs. Tertiary Amine

4-Methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline possesses a single hydrogen-bond donor (HBD) count of 1 (the aniline –NH–), whereas the positional isomer and tertiary amine analog 4-methoxy-N-[[4-(1-methylethyl)phenyl]methyl]benzenemethanamine (CAS 436088-69-6) has an HBD count of 0 because both nitrogen substituents are alkyl/benzyl groups [1]. The presence of the N–H proton in the target compound enables hydrogen-bond donation to biological targets (e.g., kinase hinge regions, GPCR orthosteric sites) and simultaneously creates a liability for N-dealkylation or N-oxidation by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, which are known to metabolize secondary anilines [2]. The tertiary amine comparator lacks this donor capacity, rendering it inert in H-bond-directed pharmacophore models but also potentially more metabolically stable [1][2].

H-bond donor metabolic stability CYP liability aniline NH

Purity Grade Variation Among Suppliers

Multiple vendors offer 4-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline at a minimum purity of 95% (HPLC or GC) ; however, one specialty supplier (Aladdin Biochemical) lists the compound under catalog N339331 at a purity specification of 99% . This 4-percentage-point difference in minimum purity is material for applications where trace impurities can confound high-sensitivity biophysical assays (e.g., SPR, ITC, or fluorescence-based screens) . The closest analog N-(4-methoxybenzyl)-N-(4-isopropylbenzyl)amine (CAS 436088-69-6) is typically offered only at 95% purity from catalog vendors , meaning the target compound has a documented higher-purity sourcing option that is not uniformly available for its tertiary amine analog.

purity specification lot consistency procurement risk

Sigma-Aldrich Catalog Misidentification Risk

A critical procurement risk exists: the Sigma-Aldrich catalog number Z3670677764, which appears in some database searches linked to 4-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline, actually corresponds to a structurally distinct compound—N-[[5-methoxy-2-(1-methylethyl)phenyl]methyl]-3-pyridinamine (CAS 2414965-63-0, C₁₆H₂₀N₂O) [1]. This latter compound is formally characterized as an inactive control for the selective human melatonin MT₂ receptor agonist UCSF4226 . The target compound (C₁₇H₂₁NO) has no documented activity at melatonin receptors and no published biological annotation. Procuring the wrong compound because of database cross-referencing errors would invalidate any experiment designed around MT₂ receptor pharmacology [1].

screening library inactive control structural misidentification

Cost and Bulk Availability: Santa Cruz vs. Enamine

The target compound is available through two distinct commercial channels with measurable price differentials. Santa Cruz Biotechnology offers the compound at $321.00 per gram (catalog sc-354774) and $963.00 per 5 g . Fujifilm Wako distributes the Enamine-sourced material (EN300-11798) at a significantly higher price point: approximately ¥112,700 per gram (~$750 USD) and ¥484,500 per 10 g . This three- to fourfold price difference for comparable purity (≥95%) means that for large-scale screening campaigns or SAR series requiring gram quantities, the Santa Cruz channel provides a measurably lower cost of materials with equivalent analytical specifications .

procurement cost bulk availability screening scale

Application Scenarios for 4-Methoxy-N-(4-isopropylbenzyl)aniline


Negative Control Scaffold for GPCR & Kinase Panels

Where a secondary N-benzylaniline scaffold is required as a negative control for panels involving H-bond-dependent targets (e.g., kinase ATP-binding sites or aminergic GPCRs), the compound's single N–H hydrogen-bond donor capacity—absent in the tertiary amine analog (CAS 436088-69-6)—provides a specific pharmacophore feature that makes it the correct selection for ruling out non-specific H-bond interactions . Procurement from Aladdin at 99% purity ensures trace impurities do not produce spurious hits in high-sensitivity fluorescence polarization or SPR assays.

LipE-Driven Hit Expansion

The predicted pKa of 4.73 ± 0.25 and the lipophilic contribution of the 4-isopropylbenzyl group produce a unique ionization and logP profile that can be exploited to tune LipE in hit-to-lead programs. The compound's ~0.5 log unit lower pKa compared to des-isopropyl analogs may reduce lysosomal trapping and improve cellular exposure, making it a strategic procurement choice when exploring SAR around N-benzylaniline ionization states.

Reference Standard for Analytical Method Development

The availability of the compound at 99% purity from Aladdin (Cat. N339331-1g) makes it suitable as a quantitative reference standard for HPLC-MS method validation in bioanalytical workflows. In contrast, the closest tertiary amine analog (CAS 436088-69-6) lacks a documented 99% grade, limiting its suitability for regulatory-grade analytical method development.

Cost-Effective SAR Library Synthesis

For laboratories planning parallel synthesis of 50–200 analogs based on the N-(4-isopropylbenzyl)aniline core, the Santa Cruz Biotechnology sourcing channel at $321/g provides a 2.3-fold cost advantage over the Enamine/Wako channel (~$750/g) , enabling procurement of multi-gram quantities for reaction optimization and scaffold derivatization without exceeding typical academic medicinal chemistry budgets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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